molecular formula C12H12N2OS2 B5537884 2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide

Cat. No.: B5537884
M. Wt: 264.4 g/mol
InChI Key: NKZMJAPRNNVDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C12H12N2OS2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide is 264.03910536 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study by Yadav et al. (2017) synthesized and evaluated a series of compounds for antimicrobial and anticancer activities. They found significant antimicrobial activity against various pathogens and potent cytotoxicity against the HCT116 cell line, suggesting potential applications in treating infections and cancer (Yadav et al., 2017).

Metabolic Stability Improvement

  • Research by Stec et al. (2011) focused on enhancing metabolic stability in related compounds. They identified a compound with similar in vitro potency and in vivo efficacy to an existing inhibitor, while exhibiting improved metabolic stability (Stec et al., 2011).

Corrosion Inhibition

  • Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion inhibition in acidic solutions. These derivatives showed high inhibition efficiencies, suggesting their application in corrosion protection (Hu et al., 2016).

Antitumor Prodrug Development

  • Bradshaw et al. (2002) explored amino acid prodrugs of benzothiazoles for antitumor properties. They developed water-soluble prodrugs showing promising results in inhibiting tumor growth in preclinical models (Bradshaw et al., 2002).

Mechanism of Action

While the specific mechanism of action for “2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide” is not known, benzothiazoles have been studied for their potential biological activities. They have been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, anti-bacterial, anti-fungal, anti-oxidant, and anti-microbial activities .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-11(13-8-5-6-8)7-16-12-14-9-3-1-2-4-10(9)17-12/h1-4,8H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZMJAPRNNVDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.